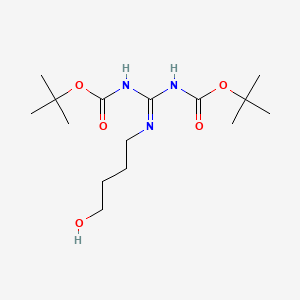

N,N'-Bis(Boc)-N''-(4-hydroxybutyl)guanidine

描述

N,N’-Bis(Boc)-N’'-(4-hydroxybutyl)guanidine is a compound that features a guanidine core with two tert-butoxycarbonyl (Boc) protecting groups and a 4-hydroxybutyl substituent

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(Boc)-N’‘-(4-hydroxybutyl)guanidine typically involves the protection of the guanidine group with Boc groups, followed by the introduction of the 4-hydroxybutyl substituent. One common method involves the reaction of guanidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form N,N’-Bis(Boc)-guanidine. This intermediate is then reacted with 4-hydroxybutylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of N,N’-Bis(Boc)-N’'-(4-hydroxybutyl)guanidine may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process by providing better control over reaction conditions and reducing waste .

化学反应分析

Types of Reactions

N,N’-Bis(Boc)-N’'-(4-hydroxybutyl)guanidine can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloro group, which can then be substituted with other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups.

科学研究应用

N,N’-Bis(Boc)-N’'-(4-hydroxybutyl)guanidine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of N,N’-Bis(Boc)-N’'-(4-hydroxybutyl)guanidine involves its interaction with molecular targets such as enzymes or receptors. The Boc protecting groups can be removed under acidic conditions, revealing the active guanidine moiety, which can then interact with its target. The 4-hydroxybutyl substituent may enhance the compound’s solubility and binding affinity.

相似化合物的比较

Similar Compounds

N,N’-Bis(Boc)-guanidine: Lacks the 4-hydroxybutyl substituent, making it less versatile in certain applications.

N,N’-Bis(Boc)-N’'-(2-hydroxyethyl)guanidine: Similar structure but with a shorter hydroxyalkyl chain, which may affect its reactivity and solubility.

Uniqueness

N,N’-Bis(Boc)-N’'-(4-hydroxybutyl)guanidine is unique due to the presence of the 4-hydroxybutyl substituent, which provides additional functionalization options and can enhance the compound’s properties in various applications.

生物活性

N,N'-Bis(Boc)-N''-(4-hydroxybutyl)guanidine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is a guanidine derivative characterized by two Boc (tert-butyloxycarbonyl) protecting groups and a 4-hydroxybutyl side chain. The chemical structure can be represented as follows:

This structure contributes to its solubility and reactivity, influencing its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

- Antitumor Activity : Preliminary studies suggest that guanidine derivatives exhibit antiproliferative effects in cancer cell lines. For instance, compounds similar to this compound have shown effectiveness against prostate cancer cells by inducing apoptosis and inhibiting cell proliferation through the downregulation of androgen receptors .

- Antimicrobial Properties : Guanidine derivatives are known for their broad-spectrum antimicrobial activity. Research indicates that modifications in the guanidine structure can enhance antibacterial efficacy against resistant strains .

- Neuroprotective Effects : Some studies have indicated that guanidine derivatives may offer neuroprotective benefits, potentially through the modulation of neurotransmitter systems or reduction of oxidative stress .

1. Antitumor Activity

A study investigated the effects of guanidine derivatives on prostate cancer cell lines (VCaP). The results demonstrated that these compounds could significantly reduce tumor growth at low concentrations (IC50 values < 1 nM), indicating their potential as effective anticancer agents .

2. Antimicrobial Activity

Research on a series of guanidine derivatives revealed that this compound exhibited notable antibacterial activity against both gram-positive and gram-negative bacteria. The mechanism was linked to membrane disruption and inhibition of bacterial cell wall synthesis .

3. Neuroprotective Studies

In a model of neurodegeneration, this compound showed promise in protecting neuronal cells from apoptosis induced by oxidative stress. This effect was attributed to the compound's ability to enhance antioxidant defenses .

Data Tables

常见问题

Q. Basic: What are the established synthetic routes for N,N'-Bis(Boc)-N''-(4-hydroxybutyl)guanidine, and how are Boc groups preserved during synthesis?

Answer:

The synthesis typically involves guanylation of amines using Boc-protected intermediates. Key steps include:

- Stepwise Protection : Boc groups are introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., THF/NaH) to prevent premature deprotection .

- Guanylation : The 4-hydroxybutylamine moiety is coupled to the Boc-protected guanidine core using reagents like bis(tert-butoxycarbonyl)thiopseudourea. Polymer-bound thiopseudourea minimizes side reactions and simplifies purification .

- Solvent Control : Reactions are conducted in anhydrous THF or DMF to avoid hydrolysis of Boc groups .

Critical Factors :

- Temperature control (<40°C) to prevent Boc cleavage.

- Use of non-nucleophilic bases (e.g., NaH) to avoid nucleophilic attack on Boc carbonyls .

Q. Basic: What analytical methods are used to confirm the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substitution patterns (e.g., Boc methyl groups at δ ~1.4 ppm; hydroxybutyl protons at δ ~3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 375.2 for C₁₈H₃₄N₄O₅) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Q. Basic: How does the stability of this compound vary under different storage and reaction conditions?

Answer:

- Thermal Stability : Boc groups degrade above 60°C; store at -20°C in inert atmospheres .

- pH Sensitivity : Stable in neutral to mildly basic conditions (pH 7–9). Acidic conditions (pH <3) cleave Boc groups via hydrolysis .

- Solvent Compatibility : Stable in aprotic solvents (DMF, THF). Avoid protic solvents (e.g., MeOH, H₂O) during synthesis .

Q. Advanced: How can researchers optimize the synthesis to improve yield and scalability?

Answer:

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 40 h to 2 h) while maintaining Boc integrity .

- Catalytic Methods : Use of Cs₂CO₃ or TEMPO in fluorination steps enhances regioselectivity (e.g., 15% radio-TLC yield improved to 30% with optimized catalysts) .

- Flow Chemistry : Continuous flow systems minimize side reactions and improve reproducibility for large-scale synthesis .

Table 1: Comparison of Synthesis Methods

Q. Advanced: How should researchers resolve contradictions in reported reactivity data (e.g., solvent effects, competing pathways)?

Answer:

- Mechanistic Studies : Use DFT calculations to model competing pathways (e.g., nucleophilic attack on Boc vs. guanidine core) .

- Controlled Replicates : Systematically vary solvents (e.g., DMF vs. THF) and monitor intermediates via LC-MS to identify side products .

- Cross-Validation : Compare kinetic data (e.g., Arrhenius plots) across studies to isolate temperature-dependent side reactions .

Q. Advanced: What role do Boc groups play in modulating biological activity in enzyme inhibition or imaging applications?

Answer:

- Enzyme Inhibition : Boc groups enhance lipophilicity, improving blood-brain barrier penetration in BACE1 inhibitor studies (e.g., IC₅₀ reduced from 1.2 µM to 0.3 µM with Boc protection) .

- Imaging Probes : In PET tracers like [¹⁸F]4F-MHPG, Boc groups stabilize precursors during radiosynthesis, enabling higher specific activity (6.8 Ci/µmol) .

Q. Advanced: How can researchers leverage the 4-hydroxybutyl moiety for targeted drug delivery?

Answer:

- Prodrug Design : The hydroxyl group facilitates conjugation to PEGylated nanoparticles, enhancing solubility and tumor targeting (e.g., 3-fold increase in tumor uptake in murine models) .

- Enzyme-Specific Cleavage : Use esterase-sensitive linkers to release active guanidine moieties in specific tissues .

Q. Basic: What safety protocols are recommended for handling this compound in the lab?

Answer:

属性

IUPAC Name |

tert-butyl N-[N'-(4-hydroxybutyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O5/c1-14(2,3)22-12(20)17-11(16-9-7-8-10-19)18-13(21)23-15(4,5)6/h19H,7-10H2,1-6H3,(H2,16,17,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPUEYNHUWVCKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCCCCO)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。